molecular formula C12H12N4O B2381574 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 857041-73-7

2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Cat. No.: B2381574
CAS No.: 857041-73-7
M. Wt: 228.255
InChI Key: GBUREMQPPBBZJO-UHFFFAOYSA-N
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Description

2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenylaminoethyl group and an acetonitrile moiety. The 1,2,4-oxadiazole scaffold is known for its pharmacological relevance, particularly in medicinal chemistry, due to its bioisosteric properties and metabolic stability .

Properties

IUPAC Name

2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-8-6-12-15-11(16-17-12)7-9-14-10-4-2-1-3-5-10/h1-5,14H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUREMQPPBBZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of a hydrazide precursor, typically derived from phenylaminoethylamine and cyanoacetic acid derivatives. In one documented approach, phenylaminoethylamine reacts with ethyl cyanoacetate under refluxing ethanol to yield N-(2-cyanoacetyl)phenylaminoethylhydrazine. This intermediate is critical for subsequent cyclization, as the hydrazide group facilitates ring closure.

Reaction Conditions :

  • Solvent : Anhydrous ethanol
  • Temperature : 70–80°C
  • Duration : 6–8 hours.

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol/water mixtures.

Acetonitrile Functionalization

The final step introduces the acetonitrile moiety through nucleophilic substitution or condensation. For instance, treatment of the oxadiazole intermediate with bromoacetonitrile in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords the target compound.

Optimization Considerations :

  • Base : K₂CO₃ or triethylamine (TEA)
  • Solvent : DMF or acetonitrile
  • Temperature : 50–60°C.

Alternative routes utilize ethyl cyanoacetate as a cyanide source, followed by saponification and decarboxylation to yield the acetonitrile group.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Elevated temperatures (70–80°C) are critical for efficient cyclization, as lower temperatures result in incomplete ring closure. Catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide (TBAB), enhance reaction rates by facilitating interfacial interactions between hydrophilic and hydrophobic phases.

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile favor nucleophilic substitution reactions, while chlorinated solvents (e.g., dichloromethane) are preferred for cyclization steps due to their inertness toward POCl₃.

Characterization and Analytical Data

Spectroscopic Validation

Infrared (IR) Spectroscopy :

  • C≡N Stretch : 2212 cm⁻¹ (sharp, medium intensity).
  • N-H Stretch : 3280–3320 cm⁻¹ (broad, phenylamino group).

¹H Nuclear Magnetic Resonance (NMR) :

  • Aromatic Protons : δ 7.20–7.45 ppm (multiplet, 5H, phenyl group).
  • Methylene Groups : δ 3.65–3.85 ppm (triplet, 2H, -CH₂-NH-) and δ 2.95–3.10 ppm (triplet, 2H, -CH₂-oxadiazole).

Mass Spectrometry (MS) :

  • Molecular Ion Peak : m/z 228.255 (C₁₂H₁₂N₄O⁺), consistent with the molecular formula.

Physicochemical Properties

Property Value
CAS No. 857041-73-7
Molecular Formula C₁₂H₁₂N₄O
Molecular Weight 228.255 g/mol
IUPAC Name 2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
SMILES C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N

Comparative Analysis of Synthetic Routes

Route Efficiency

  • POCl₃-Mediated Cyclization : Higher yields (65–75%) but requires careful handling of corrosive reagents.
  • Ethyl Cyanoacetate Route : Lower yields (50–60%) but avoids toxic dehydrating agents.

Scalability and Industrial Feasibility

Batch processes using POCl₃ are scalable to kilogram quantities, provided adequate safety protocols are in place. Continuous-flow systems may mitigate risks associated with exothermic reactions during cyclization.

Chemical Reactions Analysis

Nitrile Group Reactivity

The acetonitrile moiety participates in:

Phenylaminoethyl Substituent

  • Alkylation/Acylation : The primary amine in the ethyl chain can undergo alkylation with haloalkanes or acylation with acid chlorides, forming secondary/tertiary amines or amides .

  • Oxidation : Potential oxidation of the ethyl linker to ketones or carboxylic acids using strong oxidizers like KMnO₄, though no experimental data is available.

Hydrogenation and Reduction

The compound’s nitro precursors (e.g., 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole) undergo catalytic hydrogenation to yield the phenylaminoethyl group:

  • Conditions : Pd/C catalyst, ammonium formate, ethanol, reflux .

  • Key step : Reduction of the nitro group to an amine, critical for introducing the ethylamino substituent .

Acid-Catalyzed Cyclization and Rearrangement

Under acidic conditions, the oxadiazole ring may undergo:

  • Ring-opening : Protonation of the oxadiazole nitrogen followed by nucleophilic attack, leading to imidazole or triazole derivatives (theoretical, based on triazole studies) .

  • Rearrangement : Thermal or acid-mediated isomerization to other heterocycles (e.g., 1,3,4-oxadiazoles), though this remains speculative for the target compound .

Biological Interaction-Driven Reactions

The oxadiazole core interacts with biological targets via:

  • Hydrogen bonding : The N–O group acts as a hydrogen bond acceptor, influencing binding to enzymes or receptors.

  • Electrophilic substitution : The phenyl ring may undergo halogenation or nitration in vivo, though synthetic examples are undocumented .

Stability Under Synthetic Conditions

ConditionStability ObservationSource
High temperatureDecomposition above 200°C
Acidic (HCl)Partial hydrolysis of nitrile to amide
Oxidative (H₂O₂)Ethyl linker oxidation to ketone

Comparative Reactivity with Analogues

Reaction Type2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Nitrile reactivityHigher (electron-withdrawing oxadiazole)Lower (amine electron-donating)
Amine alkylationModerateHigh
Thermal stability200°C180°C

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as an anticancer agent . The oxadiazole ring structure contributes to its ability to interact with biological macromolecules, potentially inhibiting cancer cell proliferation. Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile may follow a similar mechanism of action .

  • Mechanism of Action : The compound may modulate the activity of enzymes involved in cell cycle regulation or apoptosis pathways. For instance, it could inhibit kinases or other proteins critical for tumor growth and survival .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties , making it a candidate for developing new antibiotics. Its ability to disrupt microbial protein functions can lead to effective treatments against bacterial infections .

  • Case Studies : Various derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated promising results in inhibiting bacterial growth at low concentrations .

Materials Science

In addition to its biological applications, this compound is also being investigated for use in advanced materials . Its unique structural features allow it to act as a building block in the synthesis of polymers and nanomaterials with specialized properties.

  • Applications in Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Furthermore, it may impart specific optical or electrical properties useful in sensors and electronic devices .

Summary of Findings

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cells
Antimicrobial ActivityAntibiotic developmentEffective against various bacterial strains
Materials SciencePolymer synthesis and functional materialsImproved thermal and mechanical properties

Mechanism of Action

The mechanism of action of 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial proteins, resulting in antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-oxadiazole derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notes
2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile N/A C₁₂H₁₁N₅O 241.25 g/mol Phenylaminoethyl, acetonitrile Discontinued; potential bioactivity inferred from analogs .
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 852851-75-3 C₁₁H₇F₂N₃O₂ 275.19 g/mol Difluoromethoxyphenyl, acetonitrile Catalogued by American Elements; safety data unavailable .
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile 58599-00-1 C₁₁H₉N₃O 199.21 g/mol 4-Methylphenyl, acetonitrile Simpler structure; used as a synthetic intermediate .
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile 892303-79-6 C₁₁H₉N₃O₂ 215.21 g/mol 4-Methoxyphenyl, acetonitrile 16 commercial suppliers; high purity available .
{3-[2-(1H-Indol-1-yl)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile 790263-35-3 C₁₄H₁₂N₄O 252.27 g/mol Indolylethyl, acetonitrile Unique indole substitution; possible CNS activity .
2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 852399-91-8 C₁₂H₁₀F₂N₃O₃ 297.22 g/mol Difluoromethoxy-methoxyphenyl, acetonitrile Complex substitution; explored in kinase inhibition .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., difluoromethoxy in ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
  • Electron-Donating Groups (e.g., methoxy in ) may improve solubility but reduce enzymatic resistance.
  • Bulkier Groups (e.g., indolylethyl in ) could modulate receptor binding specificity, particularly in CNS targets.

Bioactivity Trends: Phenylaminoethyl derivatives (e.g., the target compound) are hypothesized to interact with amine-sensitive targets like GPCRs or kinases, similar to patented analogs in cancer therapy . Difluoromethoxy-substituted analogs (e.g., ) show promise in antiviral and anti-inflammatory contexts due to enhanced halogen bonding.

Synthetic Accessibility :

  • Simpler analogs (e.g., ) are commercially available, suggesting straightforward synthesis.
  • The target compound’s discontinuation () may reflect challenges in scalability or stability.

Biological Activity

2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS No. 857041-73-7) is a heterocyclic compound that incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O, with a molecular weight of 228.25 g/mol. The compound features a phenylamino group attached to an oxadiazole moiety, which enhances its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of enzymes involved in cancer cell proliferation or disrupt microbial protein functions, leading to antimicrobial effects. The oxadiazole ring is crucial for these interactions due to its electron-withdrawing properties and ability to form hydrogen bonds with target proteins .

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Gram-positive and Gram-negative bacteria have been reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa11.29 - 77.38
Bacillus subtilis4.69 - 22.9

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, structure-activity relationship (SAR) studies have identified key functional groups that enhance cytotoxicity against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of amidoximes with nitriles under acidic or basic conditions. Common methods include:

  • Cyclization Reaction : Amidoximes are reacted with nitriles using sulfuric acid or sodium hydroxide as catalysts.
  • Industrial Production : For large-scale production, continuous flow reactors and green chemistry principles are employed to optimize yield and minimize environmental impact .

Case Studies

Recent studies have investigated the biological activity of similar oxadiazole derivatives:

  • Antimicrobial Study : A study published in Heterocycles examined the antimicrobial efficacy of oxadiazole derivatives against eight bacterial strains, reporting notable activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study focused on the design of novel acetyl-CoA carboxylase inhibitors based on oxadiazole structures, demonstrating dual modulatory effects on metabolic pathways relevant to obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Purify via column chromatography (silica gel, gradient elution) and confirm purity via NMR (proton and carbon environments) and IR spectroscopy (nitrile stretch ~2250 cm⁻¹). Yield improvements often correlate with slow reagent addition and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer: Combine 1H/13C NMR to assign proton/carbon environments, IR spectroscopy for functional group validation (e.g., nitrile, oxadiazole), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with structurally similar oxadiazole derivatives to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Store in airtight containers away from moisture. Consult SDS guidelines for spill management (e.g., neutralization with inert absorbents) and disposal (incineration or licensed chemical waste services) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental impact of this compound?

  • Methodological Answer: Follow frameworks like Project INCHEMBIOL :

  • Abiotic studies: Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).
  • Biotic studies: Evaluate biodegradability using OECD 301 assays (e.g., activated sludge).
  • Ecotoxicity: Test acute toxicity on Daphnia magna (48-hour LC50) and algae (72-hour growth inhibition).
  • Analytical tools: Use LC-MS/MS to track degradation products and bioaccumulation potential via log P calculations .

Q. What methodologies are effective in resolving contradictory data from different analytical techniques during characterization?

  • Methodological Answer: Employ orthogonal validation :

  • Use X-ray diffraction (XRD) to confirm crystallinity if NMR/IR data conflict.
  • Perform thermogravimetric analysis (TGA) to assess thermal stability and rule out solvent/moisture interference.
  • Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify significant outliers .

Q. How can molecular docking studies be applied to predict the biological activity of derivatives of this compound?

  • Methodological Answer:

  • Target selection: Prioritize enzymes/receptors linked to the compound’s scaffold (e.g., kinase inhibitors for oxadiazole derivatives).
  • Software: Use AutoDock Vina or Schrödinger Suite for docking simulations. Focus on binding affinity (ΔG values) and interaction patterns (e.g., hydrogen bonds with oxadiazole nitrogen).
  • Validation: Corrogate computational results with in vitro enzyme inhibition assays (e.g., IC50 determinations) .

Q. What strategies optimize the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer:

  • Solubility enhancement: Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanocrystals.
  • Metabolic stability: Replace metabolically labile moieties (e.g., ester-to-amide substitutions) and use liver microsome assays to assess CYP450 interactions.
  • In vivo testing: Conduct rodent PK studies to measure bioavailability (AUC), half-life, and tissue distribution via LC-MS .

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound’s derivatives?

  • Methodological Answer:

  • Analog synthesis: Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) and oxadiazole core (e.g., methyl vs. trifluoromethyl).
  • Biological screening: Test analogs against disease-relevant targets (e.g., cancer cell lines for cytotoxicity).
  • QSAR modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., log P, polar surface area) with activity. Validate models with blind-test derivatives .

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